1,1'-Bicyclohexyl, methyl-
Overview
Description
1,1’-Bicyclohexyl, methyl- is an organic compound with the molecular formula C13H24 It is a derivative of bicyclohexyl, where a methyl group is attached to one of the cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Bicyclohexyl, methyl- can be synthesized through several methods. One common approach involves the catalytic hydrogenation of biphenyl in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Bicyclohexyl, methyl- often involves the use of continuous flow reactors to maintain optimal reaction conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bicyclohexyl, methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated bicyclohexyl derivatives.
Scientific Research Applications
1,1’-Bicyclohexyl, methyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and substitution reactions.
Biology: Investigated for its potential effects on biological systems, although specific applications are still under research.
Medicine: Potential use in drug development due to its structural properties.
Industry: Utilized in the production of high-density hydrocarbon fuels and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Bicyclohexyl, methyl- involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bicyclohexyl: The parent compound without the methyl group.
2-Methyl-1,1’-Bicyclohexyl: Another derivative with a methyl group at a different position.
Cyclohexylcyclohexane: A similar compound with a different structural arrangement.
Uniqueness
1,1’-Bicyclohexyl, methyl- is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This makes it distinct from its parent compound and other derivatives, providing unique opportunities for research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-1-methylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24/c1-13(10-6-3-7-11-13)12-8-4-2-5-9-12/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPKPKXGTRIIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288151 | |
Record name | 1,1'-Bicyclohexyl, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-24-1, 27252-41-1 | |
Record name | NSC54386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Bicyclohexyl, methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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